molecular formula C25H30O3 B14805554 4-Isopropoxyphenylcyclopropyl ketone

4-Isopropoxyphenylcyclopropyl ketone

Cat. No.: B14805554
M. Wt: 378.5 g/mol
InChI Key: VMMTVVPGMQRJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropoxyphenylcyclopropyl ketone is an organic compound with the molecular formula C25H30O3 and a molecular weight of 378.50 g/mol It is characterized by the presence of a cyclopropyl ketone group attached to a 4-isopropoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Isopropoxyphenylcyclopropyl ketone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-isopropoxybenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Another method involves the oxidation of 4-isopropoxyphenylcyclopropyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxyphenylcyclopropyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Corresponding carboxylic acids

    Reduction: 4-Isopropoxyphenylcyclopropyl alcohol

    Substitution: Derivatives with different substituents replacing the isopropoxy group

Mechanism of Action

The mechanism of action of 4-Isopropoxyphenylcyclopropyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, the compound’s structural features allow it to interact with cellular membranes, influencing membrane fluidity and signaling processes .

Properties

Molecular Formula

C25H30O3

Molecular Weight

378.5 g/mol

IUPAC Name

bis[1-(4-propan-2-yloxyphenyl)cyclopropyl]methanone

InChI

InChI=1S/C25H30O3/c1-17(2)27-21-9-5-19(6-10-21)24(13-14-24)23(26)25(15-16-25)20-7-11-22(12-8-20)28-18(3)4/h5-12,17-18H,13-16H2,1-4H3

InChI Key

VMMTVVPGMQRJDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.